3-Mercapto-2-butanone-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C4H8OS |

|---|---|

分子量 |

107.19 g/mol |

IUPAC 名称 |

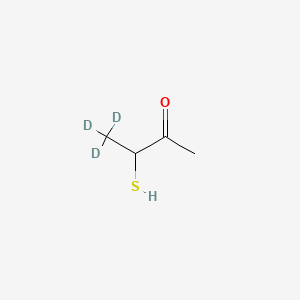

4,4,4-trideuterio-3-sulfanylbutan-2-one |

InChI |

InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3/i2D3 |

InChI 键 |

XLMPYCGSRHSSSX-BMSJAHLVSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(C(=O)C)S |

规范 SMILES |

CC(C(=O)C)S |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Mercapto-2-butanone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Mercapto-2-butanone-d3, a deuterated analog of the sulfur-containing flavor and aroma compound, 3-Mercapto-2-butanone. This document details its chemical properties, a proposed synthesis protocol, and its significant applications in research and development, particularly in the fields of drug metabolism and pharmacokinetics.

Core Compound Properties

3-Mercapto-2-butanone is a volatile organic compound recognized for its meaty and savory aroma.[1] Its deuterated isotopologue, this compound, is a valuable tool in various analytical and research applications due to the presence of stable heavy isotopes.

Physicochemical Data

The following table summarizes the key physicochemical properties of both the non-deuterated 3-Mercapto-2-butanone and its deuterated form. Data for the deuterated compound are predicted based on the properties of the parent compound and general principles of isotopic labeling.

| Property | 3-Mercapto-2-butanone | This compound (Predicted) |

| Molecular Formula | C₄H₈OS | C₄H₅D₃OS |

| Molecular Weight | 104.17 g/mol [2] | 107.19 g/mol [3] |

| CAS Number | 40789-98-8[2] | Not available |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 48-49 °C at 15 mmHg | 48-49 °C at 15 mmHg |

| Density | 1.035 g/mL at 25 °C | ~1.05 g/mL at 25 °C |

| SMILES | CC(C(=O)C)S[2] | C([2H])([2H])([2H])C(=O)C(C)S[3] |

Spectroscopic Data

| Analytical Technique | 3-Mercapto-2-butanone | This compound (Predicted) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 104 | Molecular Ion (M⁺) at m/z 107 |

| ¹H NMR | Signals corresponding to two methyl groups and one methine proton. | Absence of the signal for the methyl group adjacent to the carbonyl; other signals remain. |

| ²H NMR | No signal | A signal corresponding to the deuterated methyl group. |

| ¹³C NMR | Four distinct carbon signals. | Four distinct carbon signals with potential slight isotopic shifts. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached by first synthesizing the non-deuterated precursor, 3-chloro-2-butanone (B129570), followed by a substitution reaction with a sulfur source and subsequent deuterium (B1214612) labeling.

Proposed Synthesis of this compound

A plausible synthetic route involves the base-catalyzed hydrogen-deuterium exchange on the enolizable protons of 3-Mercapto-2-butanone.

Step 1: Synthesis of 3-Mercapto-2-butanone

One established method for the synthesis of 3-Mercapto-2-butanone is the reaction of 3-chloro-2-butanone with a sulfhydrylating agent such as sodium hydrosulfide (B80085) or by reaction with hydrogen sulfide (B99878) in the presence of a base.[4]

-

Reaction: CH₃COCH(Cl)CH₃ + NaSH → CH₃COCH(SH)CH₃ + NaCl

Step 2: Deuterium Labeling

The protons on the methyl group adjacent to the carbonyl are enolizable and can be exchanged for deuterium under basic conditions using a deuterium source like deuterium oxide (D₂O).

-

Reaction: CH₃COCH(SH)CH₃ + D₂O (in the presence of a base catalyst like NaOD) → CD₃COCH(SH)CH₃

Detailed Experimental Protocol for Deuterium Labeling

This protocol is a proposed method and may require optimization.

Materials:

-

3-Mercapto-2-butanone

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium metal (or a suitable base like sodium methoxide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Deuteroxide (NaOD): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add a small piece of sodium metal to an excess of deuterium oxide at 0 °C. The reaction is exothermic and produces deuterium gas. Allow the reaction to proceed until all the sodium has reacted to form a solution of NaOD in D₂O.

-

Deuteration Reaction: To the solution of NaOD in D₂O, add 3-Mercapto-2-butanone. The molar ratio of the base to the ketone should be catalytic (e.g., 0.1 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux for several hours to facilitate the hydrogen-deuterium exchange. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the proton signal of the methyl group adjacent to the carbonyl.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the base with a dilute solution of DCl in D₂O. Extract the product with diethyl ether or THF.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further Purification: If necessary, the product can be further purified by distillation under reduced pressure.

Applications in Research and Drug Development

Deuterium-labeled compounds are invaluable tools in pharmaceutical research. The primary application of this compound is as an internal standard in quantitative bioanalytical assays using mass spectrometry.

Internal Standard in Pharmacokinetic Studies

In pharmacokinetic (PK) studies, the concentration of a drug or metabolite in biological matrices such as plasma or urine is measured over time. Stable isotope-labeled internal standards are considered the gold standard for such analyses due to their similar chemical and physical properties to the analyte, which allows for accurate correction of matrix effects and variations in sample processing and instrument response.

The workflow for using this compound as an internal standard is depicted in the following diagram.

Metabolic Pathway Elucidation

Deuterium labeling can also be used to trace the metabolic fate of a molecule. By administering a deuterated compound, researchers can identify its metabolites by the characteristic mass shift in mass spectrometry, aiding in the elucidation of metabolic pathways.

Signaling Pathways and Logical Relationships

While 3-Mercapto-2-butanone itself is not directly involved in specific signaling pathways as a signaling molecule, its presence as a flavor compound is a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. The logical relationship of its formation is outlined below.

References

An In-depth Technical Guide to the Physical Properties of 3-Mercapto-2-butanone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-Mercapto-2-butanone-d3. Due to the limited availability of specific experimental data for the deuterated analogue, this guide presents the well-documented physical properties of the non-deuterated parent compound, 3-Mercapto-2-butanone (B1585005), as a close proxy. A discussion on the anticipated effects of deuteration on these properties is also included. The methodologies for determining these key physical characteristics are detailed to support further research and application.

Introduction to this compound

This compound is a deuterated form of 3-Mercapto-2-butanone, a sulfur-containing organic compound.[1] Stable isotope-labeled compounds like this compound are valuable tools in various scientific disciplines, particularly in drug metabolism studies, pharmacokinetic research, and as internal standards in quantitative mass spectrometry analysis. The substitution of hydrogen with deuterium (B1214612) can influence the metabolic pathways and pharmacokinetic profiles of molecules.[1]

Physical Properties

The following table summarizes the known physical properties of 3-Mercapto-2-butanone.

| Property | Value | Source |

| Molecular Formula | C₄H₅D₃OS | - |

| Molecular Weight | 107.20 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 48-49 °C at 15 mmHg | [4][5] |

| Density | 1.035 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.4352 | [6] |

| Flash Point | 47.2 °C (117.0 °F) - closed cup | [4] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, and pyridine | [2][3] |

Note on Deuteration Effects: The replacement of three protons with deuterons increases the molecular weight from approximately 104.17 g/mol to 107.20 g/mol . This increase in mass typically leads to a slight increase in density. The effect on boiling point and refractive index is generally minimal for such a small degree of deuteration and may not be significant.

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of volatile sulfur compounds like this compound.

Determination of Boiling Point

The boiling point of a volatile liquid can be accurately determined using several methods, including the Thiele tube method, which is suitable for small sample volumes.

Thiele Tube Method:

-

A small amount of the sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will be expelled.

-

When the sample reaches its boiling point, a steady stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the temperature at which the liquid sample begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Density

For a volatile liquid, the density can be determined by measuring the mass of a known volume.

Procedure:

-

A calibrated volumetric flask with a stopper is tared on an analytical balance.

-

The flask is filled with the liquid sample to the calibration mark.

-

The flask is stoppered to prevent evaporation and weighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the volume of the flask.[8][9]

-

All measurements should be performed at a constant, recorded temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable indicator of purity. An Abbe refractometer is a common instrument for this measurement.

Using an Abbe Refractometer:

-

A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the temperature of the instrument, typically 20°C.

-

Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.[10]

Characterization Workflow

The synthesis and verification of a deuterated compound like this compound involves a structured workflow to ensure its identity and purity.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-Mercapto-2-butanone | C4H8OS | CID 38679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-mercapto-2-butanone [perflavory.com]

- 4. 3-巯基-2-丁酮 ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Mercapto-2-butanone≥99.0%,Natural-identical,Kosher | CAS 40789-98-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 3-Mercapto-2-butanone [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. math.answers.com [math.answers.com]

- 9. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 10. tamilnadutesthouse.com [tamilnadutesthouse.com]

Synthesis of 3-Mercapto-2-butanone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 3-Mercapto-2-butanone-d3, a deuterated analog of a key flavor and fragrance compound. The synthesis is based on established methodologies for the preparation of the non-deuterated parent compound, adapted for isotopic labeling. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanisms to aid in its practical implementation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process commencing with the chlorination of a commercially available deuterated precursor, 2-Butanone-4,4,4-d3. The resultant 3-Chloro-2-butanone-d3 is then subjected to a nucleophilic substitution with a thiolating agent to yield the final product.

Logical Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of the non-deuterated analogs.

Step 1: Synthesis of 3-Chloro-2-butanone-d3

This procedure is adapted from the synthesis of 3-Chloro-2-butanone.

Materials:

-

2-Butanone-4,4,4-d3 (CD3CH2COCH3)

-

36% Hydrochloric acid (HCl)

-

30% Hydrogen peroxide (H2O2)

-

Cupric chloride (CuCl2)

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane (B109758) (for extraction)

Procedure:

-

In a three-necked flask equipped with a stirrer, condenser, and a constant pressure funnel, combine 2-Butanone-4,4,4-d3, 36% HCl, and Cupric chloride.

-

Maintain the reaction temperature at 35°C and slowly add 30% H2O2 dropwise over 15 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) for 5 hours.

-

Cool the reaction mixture to room temperature and separate the organic phase.

-

Wash the organic phase twice with a saturated sodium carbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

The crude product can be purified by distillation, collecting the fraction at 137-140°C, to yield 3-Chloro-2-butanone-d3 as a liquid.

Step 2: Synthesis of this compound

This procedure is based on the reaction of 3-Chloro-2-butanone with a hydrosulfide (B80085) salt.[1]

Materials:

-

3-Chloro-2-butanone-d3

-

Sodium hydrosulfide (NaSH) or an aqueous solution of hydrogen sulfide (B99878) and sodium carbonate

-

Water

-

Dichloromethane or ether for extraction

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of sodium hydrosulfide in water at 0°C. Alternatively, a solution can be prepared by bubbling hydrogen sulfide gas through an aqueous solution of sodium carbonate at 0°C.[1]

-

Slowly add the 3-Chloro-2-butanone-d3 to the cold aqueous solution of sodium hydrosulfide with vigorous stirring.

-

Allow the reaction to proceed at 0°C for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, extract the aqueous mixture with dichloromethane or ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation.

Quantitative Data

The following tables summarize the expected physical properties and reaction parameters based on the non-deuterated analogs.

Table 1: Physical Properties of Key Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Butanone-4,4,4-d3 | C4H5D3O | 75.12 | ~80 | ~0.8 (non-deuterated) |

| 3-Chloro-2-butanone | C4H7ClO | 106.55 | 114-117 | 1.055 |

| 3-Mercapto-2-butanone | C4H8OS | 104.17 | 48-49 (at 15 mmHg) | 1.035 |

| This compound | C4H5D3OS | 107.20 | ~48-49 (at 15 mmHg) | ~1.04 |

Table 2: Reaction Parameters and Expected Yields

| Reaction Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) | Reference |

| Chlorination | 2-Butanone | HCl, H2O2, CuCl2 | 35 to 78 | 5.25 | ~12.6 | [2] |

| Thiolation | 3-Chloro-2-butanone | H2S, Na2CO3 | 0 | - | ~60 | [1] |

Reaction Mechanism

The thiolation of 3-Chloro-2-butanone-d3 proceeds via a nucleophilic substitution reaction (SN2).

Caption: SN2 mechanism for the synthesis of this compound.

Predicted Characterization Data

The successful synthesis of this compound would be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to be similar to that of the non-deuterated compound, but with the absence of the signal corresponding to the acetyl methyl protons. The remaining signals would be for the methine proton and the other methyl group protons.

-

¹³C NMR: The carbon NMR spectrum should show the expected number of carbon signals.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should be observed at m/z = 107.20, corresponding to the molecular weight of the deuterated compound. This is 3 mass units higher than the non-deuterated analog (104.17 g/mol ).

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should always perform their own risk assessments and optimization studies for these proposed procedures.

References

Unraveling the Profile of 3-Mercapto-2-butanone-d3: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of 3-Mercapto-2-butanone-d3. An extensive review of available literature indicates that while the chemical properties and applications of the parent compound, 3-Mercapto-2-butanone (B1585005), are documented, particularly within the flavor and fragrance industries, there is a significant lack of public information regarding its specific mechanism of action in a pharmacological or therapeutic context. The deuterated form, this compound, is recognized as a stable isotope-labeled version, primarily utilized as a tracer in metabolic and pharmacokinetic studies. This document summarizes the known characteristics of 3-Mercapto-2-butanone and its deuterated analog, while transparently identifying the current gaps in knowledge concerning its core mechanism of action.

Introduction to 3-Mercapto-2-butanone and its Deuterated Analog

3-Mercapto-2-butanone is a sulfur-containing organic compound that is recognized for its distinct organoleptic properties.[1][2] It is primarily used as a flavoring agent in the food industry and as a component in fragrances.[2][3][4][5] The compound is found in meat and meat products and can be formed through the Maillard reaction between sugars and cysteine or thiamin.[1]

This compound is the deuterated isotopologue of 3-Mercapto-2-butanone.[6][7] The incorporation of stable heavy isotopes like deuterium (B1214612) is a common strategy in drug development and metabolic research.[6] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a molecule and is often used for quantitative analysis in tracer studies.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Mercapto-2-butanone is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C4H8OS | [3][8][9] |

| Molecular Weight | 104.17 g/mol | [3][8][10] |

| CAS Number | 40789-98-8 | [8][9][10][11] |

| Appearance | Colorless to pale yellow transparent liquid | |

| Boiling Point | 48-49 °C at 15 mmHg | [12] |

| Density | 1.035 g/mL at 25 °C | [12] |

| Flash Point | 47.2 °C (closed cup) | |

| Solubility | Water solubility predicted at 7.41 g/L | [13] |

| Organoleptic Profile | Meaty, onion, roasted, sulfurous | [1] |

Current Applications and Synthesis

The primary application of 3-Mercapto-2-butanone is as a flavoring agent and fragrance intermediate.[2][3][4][5][14] It is used to create meaty and savory flavors in food products.[1][2][4] Beyond the food industry, it serves as a chemical intermediate in organic synthesis.[2][14] For instance, it has been used in the synthesis of the pesticide Silthiame.[14]

Several synthesis methods for 3-Mercapto-2-butanone have been described, including the reaction of an oxo-compound with sulfur or polysulfides and ammonia.[8]

Mechanism of Action: A Knowledge Gap

A comprehensive search of scientific literature and chemical databases reveals a significant absence of information regarding the pharmacological mechanism of action of 3-Mercapto-2-butanone or its deuterated form, this compound. The available data does not describe any specific biological targets, signaling pathways, or pharmacological effects that would be relevant to drug development professionals.

The intended use of this compound as a stable isotope-labeled compound suggests its role is likely as a tool for analytical and metabolic studies rather than as a therapeutic agent with a defined mechanism of action.[6]

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not available due to the lack of research in this area.

Signaling Pathways and Logical Relationships

As there is no information on the signaling pathways affected by this compound, no diagrams can be generated at this time.

Quantitative Data

There is no quantitative data available in the search results regarding the binding affinities, enzyme inhibition, or other pharmacological parameters of this compound.

Conclusion

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. innospk.com [innospk.com]

- 3. 3-Mercapto-2-butanone | C4H8OS | CID 38679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-mercapto-2-butanone [thegoodscentscompany.com]

- 5. 3-mercapto-2-butanone [perflavory.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. 3-Mercapto-2-butanone synthesis - chemicalbook [chemicalbook.com]

- 9. 3-mercapto-2-butanone [webbook.nist.gov]

- 10. 3-Mercapto-2-butanone ≥95%, FG | 40789-98-8 [sigmaaldrich.com]

- 11. femaflavor.org [femaflavor.org]

- 12. 3-Mercapto-2-butanone≥99.0%,Natural-identical,Kosher | CAS 40789-98-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 13. Showing Compound 3-Mercapto-2-butanone (FDB021545) - FooDB [foodb.ca]

- 14. Page loading... [guidechem.com]

The Role of 3-Mercapto-2-butanone-d3 in Advanced Flavor Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of potent aroma compounds is a critical aspect of flavor chemistry, with significant implications for the food and beverage industry, as well as for understanding biological processes. 3-Mercapto-2-butanone is a key sulfur-containing volatile compound that imparts desirable meaty and savory notes to a variety of cooked foods, particularly meat. Its low odor threshold and high reactivity make its precise measurement challenging. Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of volatile compounds in complex matrices. This technical guide explores the application of its deuterated isotopologue, 3-Mercapto-2-butanone-d3, as an internal standard in SIDA for flavor analysis.

Stable isotope-labeled internal standards, such as this compound, are ideal for SIDA as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts. This ensures that they behave similarly during sample preparation, extraction, and chromatographic analysis, effectively compensating for matrix effects and variations in instrument response. The use of deuterated standards significantly enhances the accuracy and reliability of quantification, a crucial factor in quality control, product development, and research in flavor science.

While specific, publicly available studies detailing the use of this compound are limited, this guide provides a comprehensive overview of the principles and a representative methodology based on established SIDA protocols for similar volatile sulfur compounds in food matrices.

Quantitative Data in Flavor Analysis

The application of this compound in a Stable Isotope Dilution Assay allows for the precise determination of 3-Mercapto-2-butanone in various food products. The following tables present representative quantitative data that could be obtained from such analyses.

Table 1: Representative Concentration of 3-Mercapto-2-butanone in Various Cooked Meat Samples Determined by SIDA using this compound.

| Meat Sample | Cooking Method | Concentration (µg/kg) | Standard Deviation (µg/kg) |

| Beef (Sirloin) | Pan-fried | 15.2 | 1.8 |

| Beef (Brisket) | Slow-cooked | 25.8 | 3.1 |

| Chicken (Thigh) | Roasted | 8.5 | 1.1 |

| Pork (Loin) | Grilled | 12.1 | 1.5 |

Table 2: Method Validation Parameters for the Quantification of 3-Mercapto-2-butanone using this compound as an Internal Standard.

| Parameter | Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.5 µg/kg |

| Recovery (Spiked Beef Matrix) | 95 - 105% |

| Intraday Precision (RSD) | < 5% |

| Interday Precision (RSD) | < 8% |

Experimental Protocols

The following section details a representative experimental protocol for the quantification of 3-Mercapto-2-butanone in a meat matrix using this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials and Reagents

-

Analytes: 3-Mercapto-2-butanone (purity >98%)

-

Internal Standard: this compound (isotopic purity >99%)

-

Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Diethyl ether (all HPLC grade)

-

Salts: Sodium chloride (analytical grade)

-

Sample Matrix: Cooked beef (or other relevant food sample)

-

Gases for GC-MS: Helium (99.999% purity)

Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of 3-Mercapto-2-butanone and this compound in methanol at a concentration of 1 mg/mL.

-

Calibration Solutions: Prepare a series of calibration standards by spiking a blank matrix (e.g., a meat-like model system devoid of the analyte) with known amounts of 3-Mercapto-2-butanone (e.g., 0.5, 1, 5, 10, 20, 50, 100 µg/kg) and a fixed concentration of the internal standard, this compound (e.g., 10 µg/kg).

Sample Preparation and Extraction

-

Homogenize 10 g of the cooked meat sample.

-

Add a known amount of the this compound internal standard solution to the homogenized sample.

-

Add 50 mL of a saturated sodium chloride solution and 20 mL of dichloromethane.

-

Homogenize the mixture for 2 minutes to ensure thorough extraction.

-

Centrifuge the mixture at 5000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully collect the organic (dichloromethane) layer.

-

Repeat the extraction of the aqueous layer with another 20 mL of dichloromethane.

-

Combine the organic extracts.

-

Dry the combined extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 250 °C.

-

Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

3-Mercapto-2-butanone (Analyte): Monitor characteristic ions (e.g., m/z 104, 71, 43).

-

This compound (Internal Standard): Monitor characteristic ions (e.g., m/z 107, 74, 46).

-

-

Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of 3-Mercapto-2-butanone in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound in flavor analysis.

Conclusion

The use of this compound as an internal standard in Stable Isotope Dilution Analysis represents a powerful and precise approach for the quantification of its non-deuterated analogue, a key aroma compound in many food products. This technical guide provides a framework for understanding the principles and a representative methodology for its application. The high accuracy and reliability afforded by SIDA are invaluable for researchers and scientists in the fields of flavor chemistry, food science, and quality control. Further research and publication of specific applications of this compound will undoubtedly contribute to a deeper understanding of flavor formation and stability in complex food systems.

The Gold Standard: 3-Mercapto-2-butanone-d3 for Precise Quantification in Complex Matrices

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly in the realms of flavor science, metabolomics, and pharmaceutical development, the precise and accurate quantification of volatile sulfur compounds is of paramount importance. These compounds, often present at trace levels, can significantly impact the aroma profile of food and beverages, serve as biomarkers for disease, or influence the efficacy and safety of drug products. Stable isotope dilution analysis (SIDA) has emerged as the gold standard for such quantitative studies, and at the heart of this technique lies the use of high-quality stable isotope-labeled internal standards. This guide provides a comprehensive overview of 3-Mercapto-2-butanone-d3, a key stable isotope standard for the quantification of its unlabeled counterpart, a potent aroma compound found in a variety of food products.

Physicochemical Properties

This compound is the deuterated form of 3-mercapto-2-butanone, a volatile sulfur-containing ketone. The incorporation of three deuterium (B1214612) atoms on the methyl group adjacent to the carbonyl group results in a molecule with a higher molecular weight than the native compound, allowing for its differentiation by mass spectrometry. Crucially, its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.

Table 1: Physicochemical Properties of 3-Mercapto-2-butanone and its d3-Isotopologue

| Property | 3-Mercapto-2-butanone | This compound |

| Chemical Formula | C4H8OS | C4H5D3OS |

| Molecular Weight | 104.17 g/mol | 107.19 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 48-49 °C at 15 mmHg | Not explicitly available, but expected to be very similar to the unlabeled compound. |

| Density | 1.035 g/mL at 25 °C | Not explicitly available, but expected to be very similar to the unlabeled compound. |

| Solubility | Slightly soluble in water; soluble in organic solvents.[1] | Slightly soluble in water; soluble in organic solvents. |

| CAS Number | 40789-98-8 | 1335436-52-6[2] |

Synthesis of this compound

The synthesis of this compound involves the introduction of deuterium atoms into the molecular structure. While specific proprietary synthesis methods may vary between manufacturers, a common and effective approach for the deuteration of ketones is through hydrogen-deuterium (H/D) exchange reactions catalyzed by an acid or base in the presence of a deuterium source, such as deuterium oxide (D2O).[3][4][5]

General Synthetic Approach: Acid/Base-Catalyzed H/D Exchange

A plausible synthetic route for this compound involves the treatment of a suitable precursor with a deuterated reagent. One common method for introducing deuterium at the α-position to a carbonyl group is through acid or base-catalyzed enolization in the presence of a deuterium source.

Application in Stable Isotope Dilution Analysis (SIDA)

The primary application of this compound is as an internal standard in Stable Isotope Dilution Analysis (SIDA), a highly accurate and precise method for quantifying analytes in complex samples.

The Principle of SIDA

SIDA involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. The labeled standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during extraction, derivatization, and chromatographic analysis. Any loss of the analyte during sample workup will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, regardless of sample losses.

Experimental Protocol: Quantification of 3-Mercapto-2-butanone in a Food Matrix

The following is a generalized experimental protocol for the quantification of 3-Mercapto-2-butanone in a food matrix using this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials and Reagents

-

3-Mercapto-2-butanone (analytical standard)

-

This compound (internal standard)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate (B86663)

-

Food matrix sample (e.g., coffee, meat extract)

-

Deionized water

Sample Preparation and Extraction

-

Homogenization: Homogenize a representative portion of the food sample.

-

Spiking: Accurately weigh a known amount of the homogenized sample into a vial. Add a precise volume of a standard solution of this compound.

-

Extraction: Add deionized water and DCM to the sample. Vortex vigorously for 2 minutes to extract the analytes into the organic phase.

-

Phase Separation: Centrifuge the sample to achieve clear phase separation.

-

Drying: Carefully transfer the organic (DCM) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Gently concentrate the extract under a stream of nitrogen to a final volume of approximately 100 µL.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 20 °C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM)

-

Quantification ion for 3-Mercapto-2-butanone: m/z 104

-

Quantification ion for this compound: m/z 107

-

Data Presentation and Method Validation

A critical aspect of any analytical method is its validation to ensure reliability and accuracy. The following tables present typical quantitative data that should be generated during the validation of a SIDA method for 3-Mercapto-2-butanone.

Table 2: Linearity of the Calibration Curve

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.052 |

| 5 | 0.255 |

| 10 | 0.510 |

| 25 | 1.275 |

| 50 | 2.550 |

| 100 | 5.100 |

| Correlation Coefficient (r²) | >0.995 |

Table 3: Method Performance Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Recovery (%) | 95 - 105% |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of its unlabeled analogue in a variety of complex matrices. Its use in stable isotope dilution analysis coupled with GC-MS provides a robust and reliable method for researchers, scientists, and drug development professionals. The detailed protocols and expected performance data presented in this guide offer a solid foundation for the implementation of this powerful analytical technique. The continued availability of high-purity stable isotope standards like this compound will undoubtedly facilitate further advancements in our understanding of the role of volatile sulfur compounds in food science, diagnostics, and pharmaceutical research.

References

- 1. chembk.com [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Controlled synthesis of CD 2 H-ketones - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04819A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

Commercial Suppliers of 3-Mercapto-2-butanone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of 3-Mercapto-2-butanone-d3, a deuterated analog of the potent flavor and aroma compound 3-Mercapto-2-butanone. This guide is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound for use in various applications, including as an internal standard in mass spectrometry-based quantitative analysis and in metabolic studies.

Introduction to this compound

3-Mercapto-2-butanone is a sulfur-containing organic compound known for its characteristic meaty and savory aroma. Its deuterated counterpart, this compound, incorporates three deuterium (B1214612) atoms, providing a distinct mass shift that makes it an ideal internal standard for sensitive and accurate quantification of the non-deuterated analyte in complex matrices. The use of stable isotope-labeled standards is a critical component of robust analytical methodologies in drug metabolism and pharmacokinetics (DMPK), food science, and environmental analysis.

Commercial Suppliers and Product Specifications

Sourcing high-quality deuterated compounds is crucial for the reliability and reproducibility of experimental results. The following table summarizes the known commercial suppliers of this compound and their available product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |

| MedChemExpress [1] | This compound | 1335436-52-6 | C₄H₅D₃OS | 107.19 | Information not publicly available | Information not publicly available |

Note: Purity and isotopic enrichment are critical parameters for an internal standard. Researchers are advised to contact the supplier directly to obtain a certificate of analysis for detailed quantitative data.

Sourcing and Procurement Workflow

The process of acquiring this compound for research purposes typically follows a standard procurement workflow. This involves identifying potential suppliers, evaluating their product specifications and quality, requesting quotations, and placing an order.

Caption: A typical workflow for sourcing and procuring a deuterated chemical standard.

Experimental Protocols: Application in Quantitative Analysis

While specific experimental protocols for this compound are not widely published, its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods. A general experimental workflow for its use is outlined below.

General Workflow for Quantitative Analysis using this compound

Caption: A generalized workflow for using this compound as an internal standard in a quantitative LC-MS/MS assay.

Detailed Methodologies:

-

Preparation of Internal Standard Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration.

-

Sample Preparation:

-

An aliquot of the biological or environmental sample is taken.

-

A known amount of the this compound internal standard stock solution is added ("spiked") into the sample.

-

The sample undergoes an extraction procedure to isolate the analyte and the internal standard. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

The extracted sample is then evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument's mobile phase.

-

-

LC-MS/MS Analysis:

-

The reconstituted sample is injected into an LC-MS/MS system.

-

The analyte (3-Mercapto-2-butanone) and the internal standard (this compound) are separated chromatographically on an appropriate LC column.

-

The separated compounds are then ionized in the mass spectrometer source (e.g., electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

-

Data Analysis:

-

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

The peak area ratio of the analyte to the internal standard in the unknown sample is measured.

-

The concentration of the analyte in the unknown sample is then determined by interpolating its peak area ratio on the calibration curve.

-

Logical Relationships in Supplier Selection

The selection of a suitable supplier for this compound involves a logical decision-making process based on several key factors.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Mercapto-2-butanone-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-2-butanone is a key volatile sulfur compound (VSC) that contributes significantly to the aroma profile of various food products, including meat, coffee, and some alcoholic beverages.[1] Accurate quantification of this compound is crucial for quality control in the food and beverage industry and for research into flavor chemistry. The use of a stable isotope-labeled internal standard, such as 3-Mercapto-2-butanone-d3, is the gold standard for achieving high accuracy and precision in quantitative analysis, particularly when using mass spectrometry-based methods.[2]

Deuterated internal standards are chemically almost identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation.[2][3] This co-elution and similar ionization behavior effectively compensates for variations in sample matrix effects, injection volume, and instrument response, leading to more robust and reliable quantification.[2][3]

These application notes provide a detailed protocol for the quantification of 3-Mercapto-2-butanone in a liquid matrix (e.g., non-alcoholic beer or a model wine solution) using this compound as an internal standard, employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

| Property | Value |

| Chemical Formula | C4H5D3OS |

| Molecular Weight | 107.19 g/mol |

| Boiling Point | 48-49 °C at 15 mmHg |

| Density | ~1.035 g/mL at 25 °C |

| Solubility | Slightly soluble in water; soluble in alcohol |

| Organoleptic Properties | Meaty, onion, roasted, sulfurous |

(Data for the non-deuterated analog, 3-Mercapto-2-butanone)

Experimental Protocol: Quantification of 3-Mercapto-2-butanone in a Beverage Matrix

This protocol outlines the quantification of 3-Mercapto-2-butanone in a model beverage system using this compound as an internal standard.

1. Materials and Reagents

-

Analytes: 3-Mercapto-2-butanone (≥95% purity)

-

Internal Standard: this compound

-

Solvents: Ethanol (B145695) (200 proof, for stock solutions), Deionized Water

-

Salts: Sodium Chloride (NaCl)

-

Other: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa, SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solution of 3-Mercapto-2-butanone (1000 mg/L): Accurately weigh 10 mg of 3-Mercapto-2-butanone and dissolve in 10 mL of ethanol.

-

Primary Stock Solution of this compound (100 mg/L): Accurately weigh 1 mg of this compound and dissolve in 10 mL of ethanol.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate volumes of the 3-Mercapto-2-butanone primary stock solution into a model beverage matrix (e.g., 5% v/v ethanol in water).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 mg/L) in ethanol.

3. Sample Preparation

-

Pipette 5 mL of the sample (or calibration standard) into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of volatile analytes into the headspace.

-

Spike with a fixed volume (e.g., 50 µL) of the internal standard working solution (this compound) to achieve a final concentration of, for example, 10 µg/L.

-

Immediately cap the vial securely.

-

Vortex the sample for 30 seconds to ensure homogeneity.

4. HS-SPME Procedure

-

Place the vial in the autosampler tray of the GC-MS system, which is equipped with an SPME agitator and heater.

-

Incubation/Equilibration: Incubate the sample at 40°C for 15 minutes with agitation (e.g., 250 rpm) to facilitate the partitioning of the analyte and internal standard into the headspace.

-

Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

5. GC-MS Parameters

-

Gas Chromatograph (GC):

-

Inlet: Splitless mode, 250°C

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min

-

Oven Program:

-

Initial temperature: 40°C, hold for 3 minutes

-

Ramp: 5°C/min to 150°C

-

Ramp: 20°C/min to 240°C, hold for 5 minutes

-

-

Column: e.g., DB-Sulphur or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI), 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantification Ions:

-

3-Mercapto-2-butanone: m/z 104 (molecular ion), m/z 61, m/z 43

-

This compound: m/z 107 (molecular ion), m/z 64, m/z 46

-

-

Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

6. Data Analysis and Quantification

-

Integrate the peak areas of the selected quantification ions for both 3-Mercapto-2-butanone and this compound.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of 3-Mercapto-2-butanone in the unknown samples by interpolating their response ratios from the calibration curve.

Quantitative Data Summary

The following tables present representative data that can be expected from a validated method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 0.5 - 50 µg/L |

| Regression Equation | y = 0.125x + 0.005 |

| Correlation Coefficient (r²) | > 0.998 |

Table 2: Method Performance

| Parameter | Value |

| Limit of Detection (LOD) | 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.5 µg/L |

| Precision (RSD%) | < 10% |

| Accuracy (Recovery %) | 92 - 108% |

Diagrams

Caption: Experimental workflow for the quantification of 3-Mercapto-2-butanone.

Caption: Ratiometric quantification using an internal standard.

References

Application Notes: Quantification of Thiols in Coffee using 3-Mercapto-2-butanone-d3 as an Internal Standard

Introduction

Volatile thiols are a class of sulfur-containing organic compounds that, even at trace concentrations, significantly contribute to the aroma profile of coffee. Their characteristic roasty, sulfury, and sometimes fruity notes are key to the complex sensory experience of a quality cup of coffee. Accurate quantification of these compounds is crucial for researchers, scientists, and quality control professionals in the coffee industry to understand the impact of bean origin, roasting parameters, and storage conditions on the final flavor profile.

This application note details a robust and sensitive method for the quantification of specific thiols in coffee matrices using a stable isotope dilution assay (SIDA) with 3-Mercapto-2-butanone-d3 as an internal standard, followed by analysis with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and injection volume.

Key Applications:

-

Flavor Profiling: Elucidate the contribution of specific thiols to the overall aroma of different coffee varieties.

-

Process Optimization: Monitor the formation and degradation of thiols during roasting and brewing to optimize process parameters.

-

Quality Control: Ensure consistent flavor profiles in coffee products.

-

Research and Development: Investigate the chemical pathways of thiol formation and their impact on sensory perception.

Analytical Approach

The methodology is based on the principle of stable isotope dilution analysis. A known amount of the deuterated internal standard, this compound, is added to the coffee sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction and analysis by GC-MS. The non-deuterated target thiol and the deuterated internal standard co-elute from the GC column and are detected by the mass spectrometer. By comparing the signal intensities of the native thiol to its deuterated counterpart, a precise quantification can be achieved.

Experimental Workflow Diagram

Caption: General workflow for thiol quantification in coffee.

Detailed Experimental Protocol

This protocol is a representative method based on established stable isotope dilution assays for volatile compounds in coffee. Optimization of specific parameters may be required for different coffee matrices and instrumentation.

Materials and Reagents

-

Coffee Samples: Roasted coffee beans or brewed coffee.

-

Internal Standard: this compound (isotopic purity >98%).

-

Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), HPLC grade.

-

Water: Deionized, ultrapure.

-

Sodium Chloride (NaCl): Analytical grade.

-

Gases: Helium (carrier gas), Nitrogen (for drying), high purity.

Instrumentation

-

Gas Chromatograph (GC): Equipped with a thermal desorption unit (TDU) or SPME autosampler and a mass selective detector (MSD).

-

GC Column: DB-FFAP or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Stir Bar Sorptive Extraction (SBSE): Twisters™ coated with PDMS.

-

Solid Phase Microextraction (SPME): Fibers coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

Sample Preparation

For Roasted Coffee Beans:

-

Cryogenically grind the roasted coffee beans to a fine powder using a laboratory mill with liquid nitrogen to prevent the loss of volatile compounds.

-

Weigh 1.0 g of the ground coffee powder into a 20 mL headspace vial.

-

Add 5 mL of a saturated NaCl solution.

-

Spike the sample with a known concentration of this compound in methanol (e.g., 10 µL of a 1 ng/µL solution).

-

Immediately seal the vial with a magnetic crimp cap.

For Brewed Coffee:

-

Prepare the coffee brew according to a standardized procedure (e.g., drip brewing, French press).

-

Allow the brew to cool to room temperature.

-

Place 10 mL of the coffee brew into a 20 mL headspace vial.

-

Add 2 g of NaCl to saturate the solution.

-

Spike the sample with a known concentration of this compound in methanol (e.g., 10 µL of a 1 ng/µL solution).

-

Immediately seal the vial.

Extraction

Using Stir Bar Sorptive Extraction (SBSE):

-

Place a conditioned PDMS-coated stir bar into the prepared sample vial.

-

Stir the sample at 1000 rpm for 60 minutes at room temperature.

-

After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water, and dry carefully with a lint-free tissue.

-

Place the stir bar into a thermal desorption tube for GC-MS analysis.

Using Solid Phase Microextraction (SPME):

-

Place the prepared sample vial in a heating block or water bath at a controlled temperature (e.g., 50°C).

-

Equilibrate the sample for 15 minutes.

-

Expose the conditioned SPME fiber to the headspace of the sample for 30 minutes with agitation.

-

Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Analysis

-

Injector/TDU Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 15°C/min to 240°C, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, SIM mode is recommended for higher sensitivity.

Suggested SIM Ions (to be optimized):

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 3-Mercapto-2-butanone | 104 | 59, 43 |

| This compound | 107 | 62, 46 |

Quantification

The concentration of the target thiol is calculated using the following formula:

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / Response_Factor)

Where:

-

Area_analyte: Peak area of the quantifier ion for the native thiol.

-

Area_IS: Peak area of the quantifier ion for the deuterated internal standard.

-

Concentration_IS: Concentration of the internal standard added to the sample.

-

Response_Factor (RF): Determined from the analysis of a calibration curve prepared with known concentrations of the native thiol and a fixed concentration of the internal standard. For SIDA, the RF is often assumed to be 1, but should be experimentally verified.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the analysis of 3-Mercapto-2-butanone in different coffee samples. This data is for illustrative purposes to demonstrate the application of the described method.

Table 1: Quantification of 3-Mercapto-2-butanone in Roasted Coffee Beans

| Coffee Origin | Roasting Level | Concentration (µg/kg) ± SD |

| Colombian Arabica | Light | 15.2 ± 1.8 |

| Colombian Arabica | Medium | 28.5 ± 2.5 |

| Colombian Arabica | Dark | 12.1 ± 1.5 |

| Vietnamese Robusta | Medium | 45.8 ± 3.9 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 µg/kg |

| Recovery | 95 - 105% |

| Precision (RSD%) | < 10% |

Hypothetical Thiol Formation Pathway

The formation of thiols in coffee during roasting is a complex process involving Maillard reactions and Strecker degradation of sulfur-containing amino acids like cysteine and methionine with reducing sugars and other precursors.

Caption: Simplified pathway for thiol formation in coffee.

Quantitative Analysis of Meat Aroma Compounds Using GC-MS with 3-Mercapto-2-butanone-d3 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aroma of cooked meat is a complex matrix of volatile organic compounds (VOCs) that are crucial in defining its flavor profile and consumer acceptability. These compounds are primarily generated through the Maillard reaction, lipid oxidation, and thiamine (B1217682) degradation during the cooking process. Among the myriad of VOCs, sulfur-containing compounds play a significant role in imparting the characteristic savory and meaty notes. 3-Mercapto-2-butanone is a key sulfur-containing flavor compound found in meat and meat products.[1][2] Accurate quantification of these aroma compounds is essential for quality control, product development, and understanding the chemical basis of meat flavor.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile compounds in complex mixtures.[3][4] When coupled with a stable isotope dilution assay (SIDA), GC-MS provides a highly accurate and precise method for the quantification of target analytes.[5][6] This application note details a robust protocol for the quantitative analysis of key meat aroma compounds using Headspace-Solid Phase Microextraction (HS-SPME) coupled with GC-MS, employing 3-Mercapto-2-butanone-d3 as an internal standard. The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte of interest, allows for the correction of variations in sample preparation, extraction efficiency, and instrument response.[5]

Experimental Protocols

This section provides a detailed methodology for the extraction and quantitative analysis of volatile aroma compounds from meat samples.

Sample Preparation and Extraction

A Headspace-Solid Phase Microextraction (HS-SPME) method is employed for the extraction of volatile compounds from the meat matrix.[7][8]

Materials:

-

Cooked meat sample (e.g., beef, pork, chicken)

-

This compound (Internal Standard) solution in methanol (B129727) (e.g., 10 µg/mL)

-

20 mL headspace vials with PTFE/silicone septa

-

Saturated sodium chloride (NaCl) solution

-

SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

Procedure:

-

Weigh 2.0 g of the homogenized cooked meat sample into a 20 mL headspace vial.

-

Add 5 mL of saturated NaCl solution to the vial to improve the release of volatile compounds.

-

Spike the sample with a known amount of the this compound internal standard solution. For example, add 10 µL of a 10 µg/mL solution to achieve a final concentration of 100 ng.

-

Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

-

Incubate the vial in a heating block or water bath at 60°C for 15 minutes to allow for equilibration of the volatiles in the headspace.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.

GC-MS Analysis

The analysis of the desorbed volatile compounds is performed using a gas chromatograph coupled to a mass spectrometer.

Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for 2 minutes) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature 40°C (hold for 3 min), ramp to 150°C at 4°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 35-350 |

| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

SIM Mode Ions for Quantification:

-

3-Mercapto-2-butanone: Target ion (e.g., m/z 104), Qualifier ions (e.g., m/z 43, 61)

-

This compound: Target ion (e.g., m/z 107), Qualifier ions (e.g., m/z 46, 64)

-

Other target aroma compounds will have their specific target and qualifier ions selected based on their mass spectra.

Data Presentation

The quantitative data for key meat aroma compounds from a representative cooked beef sample are summarized in the table below. Concentrations are calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and a calibration curve prepared with authentic standards.

Table 1: Concentration of Key Aroma Compounds in Cooked Beef

| Compound Class | Compound Name | Retention Time (min) | Quantifier Ion (m/z) | Concentration (µg/kg) |

| Sulfur Compounds | 3-Mercapto-2-butanone | 12.34 | 104 | 15.2 ± 1.8 |

| Methional | 14.89 | 104 | 25.6 ± 2.5 | |

| Dimethyl trisulfide | 16.21 | 126 | 8.9 ± 0.9 | |

| Aldehydes | Hexanal | 9.87 | 56 | 150.4 ± 12.1 |

| Heptanal | 12.15 | 70 | 78.2 ± 6.5 | |

| Nonanal | 16.55 | 57 | 210.8 ± 18.9 | |

| Ketones | 2,3-Butanedione | 6.45 | 86 | 45.3 ± 4.1 |

| 2-Heptanone | 14.23 | 43 | 33.1 ± 3.0 | |

| Pyrazines | 2,5-Dimethylpyrazine | 13.58 | 108 | 65.7 ± 5.8 |

| 2-Ethyl-3,5-dimethylpyrazine | 15.92 | 136 | 42.1 ± 3.9 |

Concentrations are presented as mean ± standard deviation (n=3).

Visualizations

The following diagrams illustrate the experimental workflow and the principle of quantification using an internal standard.

Caption: Experimental workflow for GC-MS analysis of meat aroma compounds.

Caption: Principle of internal standard quantification in GC-MS analysis.

Conclusion

The described HS-SPME-GC-MS method using this compound as an internal standard provides a reliable and accurate approach for the quantitative analysis of key aroma compounds in meat. This methodology is crucial for researchers in the food industry for quality assessment, process optimization, and the development of new meat products with desirable flavor profiles. The use of a stable isotope-labeled internal standard ensures high precision by correcting for potential variations during sample handling and analysis. This application note serves as a comprehensive guide for scientists and professionals involved in the analysis of volatile compounds in complex food matrices.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. 3-巯基-2-丁酮 ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 3. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Food Science of Animal Resources [kosfaj.org]

- 5. imreblank.ch [imreblank.ch]

- 6. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note and Protocol: Quantitative Analysis of 3-Mercapto-2-butanone in Food and Beverage Samples using a Stable Isotope Dilution Assay with 3-Mercapto-2-butanone-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 3-Mercapto-2-butanone (B1585005), a key aroma compound in various food and beverage products, utilizing a stable isotope dilution assay (SIDA). The method employs 3-Mercapto-2-butanone-d3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis. The protocol outlines the sample preparation using Headspace Solid-Phase Microextraction (HS-SPME) followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers and scientists in the fields of food science, flavor chemistry, and analytical chemistry.

Introduction

3-Mercapto-2-butanone is a volatile sulfur compound that contributes significantly to the desirable aroma profiles of various food products, including coffee, beer, and meat.[1][2] Its characteristic meaty and roasted aroma makes it a crucial component of many savory flavors.[1][2] Accurate quantification of this compound is essential for quality control, product development, and flavor research. Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the accurate quantification of volatile aroma compounds. This technique involves the addition of a known amount of a stable isotope-labeled analog of the target analyte, in this case, this compound, to the sample. The isotopically labeled internal standard behaves almost identically to the native analyte during extraction, derivatization, and chromatographic separation, thus effectively compensating for any sample loss or matrix-induced signal suppression or enhancement.

Principle of the Isotope Dilution Assay

The principle of the isotope dilution assay is based on the addition of a known concentration of the isotopically labeled internal standard (this compound) to the sample containing the unknown concentration of the native analyte (3-Mercapto-2-butanone). After extraction and analysis by GC-MS, the ratio of the signal intensity of the analyte to that of the internal standard is measured. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Reagents:

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Ultrapure water

-

Sodium chloride (analytical grade)

-

-

SPME Fibers:

-

50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile sulfur compounds.

-

-

Vials:

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

-

Instrumentation

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).

-

Mass Spectrometer (MS): Capable of operating in Selected Ion Monitoring (SIM) mode.

-

SPME Autosampler: For automated and reproducible extraction.

Experimental Protocol

Preparation of Standard Solutions

Stock Solutions (1000 mg/L):

-

Accurately weigh approximately 10 mg of 3-Mercapto-2-butanone and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume. Store at -20°C.

Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the 3-Mercapto-2-butanone stock solution with a suitable solvent (e.g., methanol or a model matrix solution) to achieve the desired concentration range.

-

Prepare a working internal standard solution of this compound at a concentration of 1 mg/L in the same solvent.

Calibration Curve Preparation

-

To a series of 20 mL headspace vials, add a fixed volume (e.g., 5 mL) of the appropriate matrix (e.g., model beverage or de-aromatized product base).

-

Spike each vial with a decreasing amount of the 3-Mercapto-2-butanone working standard solution to create a calibration curve. A typical concentration range for volatile sulfur compounds in beverages can be from ng/L to µg/L.

-

Add a fixed amount of the this compound working internal standard solution to each vial to achieve a final concentration of, for example, 10 µg/L.

-

Add sodium chloride (e.g., 1 g) to each vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Seal the vials immediately.

| Calibration Level | Concentration of 3-Mercapto-2-butanone (µg/L) | Concentration of this compound (µg/L) |

| 1 | 0.1 | 10 |

| 2 | 0.5 | 10 |

| 3 | 1.0 | 10 |

| 4 | 5.0 | 10 |

| 5 | 10.0 | 10 |

| 6 | 25.0 | 10 |

| 7 | 50.0 | 10 |

Sample Preparation

-

Accurately weigh or pipette a known amount of the sample (e.g., 5 g of coffee grounds or 5 mL of beer) into a 20 mL headspace vial.

-

Add the same fixed amount of the this compound working internal standard solution as used for the calibration curve.

-

Add sodium chloride (e.g., 1 g).

-

Seal the vial immediately.

HS-SPME Procedure

-

Place the vials in the autosampler tray.

-

Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration of the analytes between the sample and the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

-

Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the analytes (e.g., at 250°C for 5 minutes).

GC-MS Analysis

GC Conditions (Example):

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C (Splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 10°C/min to 240°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Selected Ions for SIM:

The selection of quantifier and qualifier ions is critical for selectivity and accuracy. Based on the known fragmentation of ketones and mercaptans, the following ions are proposed. The molecular ion of 3-Mercapto-2-butanone is at m/z 104.[3][4][5][6] A likely major fragment is the acetyl cation [CH3CO]+ at m/z 43.[7] For the deuterated standard, with three deuterium (B1214612) atoms on the methyl group adjacent to the carbonyl, the molecular ion will be at m/z 107. The corresponding acetyl fragment will be [CD3CO]+ at m/z 46.

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 3-Mercapto-2-butanone | 104 | 43 | 59 |

| This compound | 107 | 46 | 62 |

Data Analysis and Calculations

-

Peak Integration: Integrate the peak areas of the quantifier ions for both 3-Mercapto-2-butanone and this compound.

-

Response Ratio Calculation: Calculate the response ratio for each standard and sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

Calibration Curve: Plot the response ratio of the calibration standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Quantification: Calculate the concentration of 3-Mercapto-2-butanone in the samples using the regression equation from the calibration curve and the response ratio of the sample.

Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of 3-Mercapto-2-butanone.

Conclusion

This application note provides a robust and reliable method for the quantification of 3-Mercapto-2-butanone in food and beverage samples using a stable isotope dilution assay with this compound as the internal standard. The use of HS-SPME for sample preparation offers a solvent-free, sensitive, and automated approach. The detailed protocol for standard preparation, sample analysis, and data processing will enable researchers to obtain accurate and precise quantitative results, which are crucial for quality control and research in the food and flavor industry.

References

- 1. 3-mercapto-2-butanone [thegoodscentscompany.com]

- 2. 3-mercapto-2-butanone [perflavory.com]

- 3. 3-Mercapto-2-butanone | C4H8OS | CID 38679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 40789-98-8 CAS MSDS (3-Mercapto-2-butanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-巯基-2-丁酮 ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-mercapto-2-butanone [webbook.nist.gov]

- 7. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Notes and Protocols for the Derivatization of 3-Mercapto-2-butanone-d3 for GC Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the deuterated volatile sulfur compound, 3-Mercapto-2-butanone-d3, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent volatility and reactivity of thiols, derivatization is a critical step to improve analytical performance.

Introduction